![molecular formula C12H19NO3 B6270911 tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2763750-65-6](/img/no-structure.png)
tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate (TBFA) is a valuable synthetic intermediate for a variety of pharmaceutical and agrochemical compounds. It is a versatile and efficient starting material for the synthesis of many different compounds, including amino acids, amino alcohols, and amides. TBFA is also used in the synthesis of a variety of aromatic compounds, such as benzodiazepines and phenethylamines. TBFA has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.
Wirkmechanismus
The mechanism of action of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is not fully understood. However, it is believed that this compound is able to form a variety of different functional groups, such as esters, amides, and amines, which can interact with the target molecule in a variety of ways. These interactions can lead to the formation of new bonds, the breaking of existing bonds, or the formation of new functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can interact with a variety of target molecules, such as enzymes, receptors, and other proteins, in a variety of ways. These interactions can lead to the formation of new bonds, the breaking of existing bonds, or the formation of new functional groups.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate in lab experiments include its versatility, its ability to form a variety of different functional groups, and its relatively low cost. The main limitation of this compound is that it is not very stable and it can degrade over time.
Zukünftige Richtungen
Future research on tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate could focus on the development of new synthetic methods for the synthesis of this compound, the development of new methods for the purification of this compound, and the development of new methods for the analysis of this compound. Additionally, future research could focus on the development of new methods for the synthesis of biologically active compounds using this compound as a starting material. Finally, future research could focus on the development of new methods for the synthesis of aromatic compounds using this compound as a starting material.
Synthesemethoden
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is synthesized by the reaction of tert-butyl 1-formyl-2-azaspiro[3.3]heptane (TBF) with 2-carboxylic acid in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at a temperature of between 50°C and 130°C, depending on the reactants and reaction conditions. The reaction is typically complete within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. This compound has also been used in the synthesis of a variety of aromatic compounds, such as benzodiazepines and phenethylamines. The utility of this compound in the synthesis of biologically active compounds is due to its ability to form a variety of different functional groups, such as esters, amides, and amines.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate involves the reaction of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate with formic acid in the presence of a catalyst to form the formyl derivative.", "Starting Materials": [ "tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate", "formic acid", "catalyst" ], "Reaction": [ "Add tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate to a reaction flask", "Add formic acid to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |
2763750-65-6 | |
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl 3-formyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(5-4-6-12)9(13)7-14/h7,9H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
NHCDNEUHLJIDBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1C=O)CCC2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.